![molecular formula C8H12N2O B106328 2-[(4-Aminophenyl)amino]ethan-1-ol CAS No. 19298-14-7](/img/structure/B106328.png)

2-[(4-Aminophenyl)amino]ethan-1-ol

Vue d'ensemble

Description

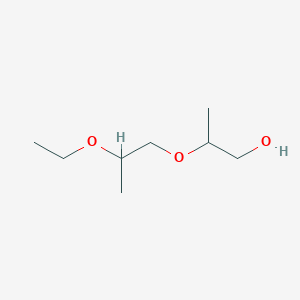

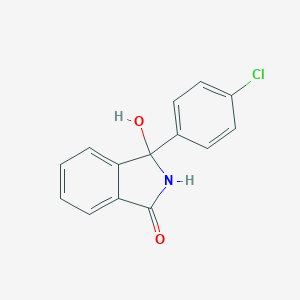

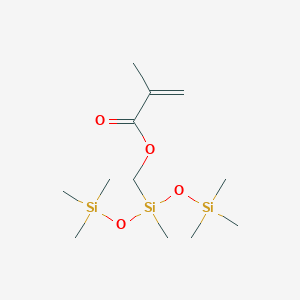

“2-[(4-Aminophenyl)amino]ethan-1-ol” is a chemical compound with the molecular formula C8H12N2O . It is also known by other names such as “2-[(4-aminophenyl)amino]ethanol” and “2-(2-HYDROXYETHYL)-P-PHENYLENEDIAMINE” among others .

Molecular Structure Analysis

The molecular weight of “2-[(4-Aminophenyl)amino]ethan-1-ol” is 152.19 g/mol . The InChI code for the compound is “InChI=1S/C8H12N2O/c9-7-1-3-8(4-2-7)10-5-6-11/h1-4,10-11H,5-6,9H2” and the Canonical SMILES is "C1=CC(=CC=C1N)NCCO" .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 152.19 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound is 152.094963011 g/mol . The topological polar surface area of the compound is 58.3 Ų .

Applications De Recherche Scientifique

Synthesis and Characterization

Schiff Base Ligand Synthesis : The synthesis and characterization of Schiff base ligands derived from reactions involving similar aminophenol compounds have been reported. These ligands, upon reaction with metals like Cu(II), Fe(II), and Pd(II), form complexes. The DNA binding properties of these complexes were studied, showing potential drug candidacy due to their DNA interaction capabilities (Kurt et al., 2020).

Phosphinated Diamines for Polyimides : Research on the preparation of phosphinated diamines, including aminophenol derivatives, has led to the development of unsymmetric polyimides. These materials exhibit high glass transition temperatures (Tg), good thermal stability, and organo-solubility, indicating their utility in high-performance applications (Chang et al., 2012).

Molecular Interactions and Docking Studies

- DNA Binding Studies : Investigations into the DNA binding properties of novel compounds synthesized from aminophenol derivatives have been conducted. Such studies are crucial for understanding the interaction mechanisms with biological molecules, potentially leading to the development of new therapeutics (Kurt et al., 2020).

Applications in Polymer Chemistry

Polyimide Synthesis : Aminophenol derivatives have been utilized in the synthesis of polyimides and polyetherimides, showcasing improved thermal properties and flame retardancy. These materials are valuable for various industrial applications due to their high thermal stability and mechanical strength (Lin et al., 2011).

Polymer Modification : The modification of polymers through condensation reactions with amines, including aminophenol derivatives, has been explored. Such modifications can enhance the properties of polymers, making them suitable for specific applications, including medical use due to their biological activity (Aly & El-Mohdy, 2015).

Propriétés

IUPAC Name |

2-(4-aminoanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-7-1-3-8(4-2-7)10-5-6-11/h1-4,10-11H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUQOUQQUQCSAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Aminophenyl)amino]ethan-1-ol | |

CAS RN |

19298-14-7 | |

| Record name | 2-((4-Aminophenyl)amino)ethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86BFJ98CBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B106246.png)